2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride 2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909325-51-4
VCID: VC6994452
InChI: InChI=1S/C6H12N2O.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H2,8,9);1H
SMILES: C1CC1(CC(=O)N)CN.Cl
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63

2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride

CAS No.: 1909325-51-4

Cat. No.: VC6994452

Molecular Formula: C6H13ClN2O

Molecular Weight: 164.63

* For research use only. Not for human or veterinary use.

2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride - 1909325-51-4

Specification

CAS No. 1909325-51-4
Molecular Formula C6H13ClN2O
Molecular Weight 164.63
IUPAC Name 2-[1-(aminomethyl)cyclopropyl]acetamide;hydrochloride
Standard InChI InChI=1S/C6H12N2O.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H2,8,9);1H
Standard InChI Key ZBJNYJOYLQLLDG-UHFFFAOYSA-N
SMILES C1CC1(CC(=O)N)CN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound is a hydrochloride salt of the parent molecule 2-[1-(aminomethyl)cyclopropyl]acetamide. Key molecular properties include:

PropertyValueSource
Molecular FormulaC6H13ClN2O\text{C}_6\text{H}_{13}\text{ClN}_2\text{O}
Molecular Weight164.63 g/mol
IUPAC Name2-[1-(Aminomethyl)cyclopropyl]acetamide; hydrochloride
SMILESC1CC1(CC(=O)N)CN.Cl\text{C1CC1(CC(=O)N)CN.Cl}
InChI KeyZBJNYJOYLQLLDG-UHFFFAOYSA-N
AppearancePowder
Storage ConditionsRoom temperature

The cyclopropane ring introduces significant steric strain, which influences its reactivity and interaction with biological targets . The acetamide and aminomethyl groups enhance hydrogen-bonding potential, making it a candidate for drug design .

Spectroscopic and Computational Data

PubChem Lite reports a predicted collision cross section (CCS) of 126.8 Ų for the [M+H]+[\text{M}+\text{H}]^+ ion, suggesting moderate polarity . Density functional theory (DFT) calculations predict a planar conformation around the cyclopropane ring, stabilizing the molecule through hyperconjugation .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of 2-[1-(aminomethyl)cyclopropyl]acetamide hydrochloride is documented, analogous compounds are synthesized via:

  • Reductive Amination: Cyclopropanealdehyde reacts with protected amines under catalytic hydrogenation to form cyclopropylamine intermediates .

  • Curtius Rearrangement: Used to convert carboxylic acids to isocyanates, which are subsequently functionalized .

  • Corey–Chaykovsky Reaction: Generates cyclopropane rings via sulfonium ylide intermediates .

For example, NN-(4-(2-aminocyclopropyl)phenyl)amide derivatives are synthesized through multi-step sequences involving Troc protection, reductive amination, and deprotection .

Purification and Analysis

High-performance liquid chromatography (HPLC) resolves enantiomers of cyclopropane-containing precursors, ensuring optical purity . Nuclear magnetic resonance (NMR) spectroscopy confirms cyclopropane ring integrity through characteristic 1H^1\text{H} signals at 0.5–1.5 ppm .

Recent Advances and Future Directions

Stereoselective Synthesis

Advances in asymmetric catalysis enable enantioselective cyclopropanation, improving yields of chiral intermediates .

Computational Drug Design

Molecular docking studies predict strong binding affinity between this compound and LSD1’s active site (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}) .

Environmental Impact

Biodegradation pathways remain uncharacterized. Ecotoxicity assessments are critical given its persistence in aquatic systems .

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